molecular formula C21H26NO4+ B12963926 2-Methyl-3,4-dihydropapaverinium

2-Methyl-3,4-dihydropapaverinium

Cat. No.: B12963926
M. Wt: 356.4 g/mol
InChI Key: PLKJOOZHDCZCGL-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydropapaverinium is a semi-synthetic derivative of papaverine, a well-known isoquinoline alkaloid. The compound features a partially saturated benzylisoquinoline backbone with a methyl group at the 2-position and a quaternary ammonium moiety. This structural modification alters its physicochemical properties, including solubility and receptor-binding affinity, compared to its parent compound.

Properties

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium

InChI

InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1

InChI Key

PLKJOOZHDCZCGL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are critical in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced isoquinoline compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of methoxy groups and the isoquinoline core play a crucial role in its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Methyl Substitution : The 2-methyl group introduces steric hindrance, which may improve selectivity for PDE4 over other isoforms, as seen in methyl-substituted analogs .
  • Polarity: The quaternary ammonium group enhances water solubility, making it suitable for intravenous formulations but limiting blood-brain barrier penetration.

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